

A Comprehensive Review of the Therapeutic Potential of Sodium Nicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium nicotinate

Cat. No.: B1592758

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a detailed examination of **sodium nicotinate**, the sodium salt of nicotinic acid (niacin), focusing on its pharmacological properties, mechanisms of action, and therapeutic applications. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's potential and its place in modern therapeutics.

Introduction

Sodium nicotinate is a water-soluble salt of nicotinic acid, a B-vitamin (B3) that plays a crucial role in cellular metabolism.^{[1][2]} While nutritionally essential, pharmacological doses of nicotinic acid and its derivatives have been utilized for decades, primarily for their potent effects on lipid metabolism and as vasodilators.^{[1][3][4]} **Sodium nicotinate** serves as a delivery form of nicotinic acid, dissociating to provide the active nicotinate anion. Its primary therapeutic applications have been in the management of dyslipidemia and cardiovascular diseases, though emerging research suggests potential roles in neurological disorders.^{[5][6]} This review synthesizes current knowledge on its mechanisms, clinical evidence, and safety profile, providing a technical foundation for further research and development.

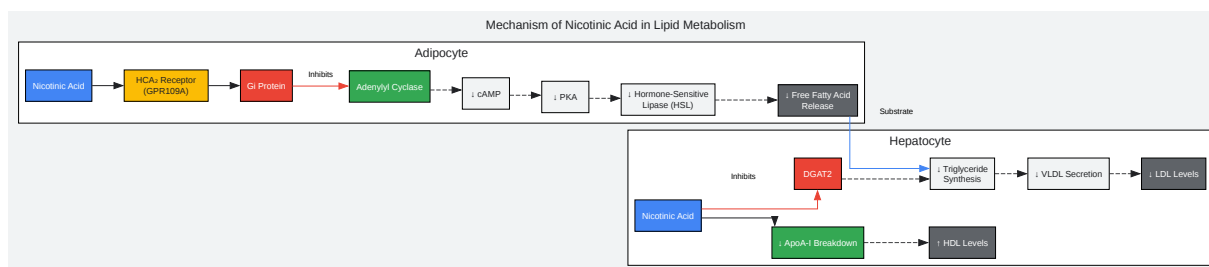
Pharmacology and Mechanism of Action

The therapeutic effects of **sodium nicotinate** are attributable to the actions of nicotinic acid, which engages multiple molecular pathways.

Lipid Metabolism

Nicotinic acid is the most effective agent currently available for increasing high-density lipoprotein cholesterol (HDL-C).^{[3][7]} Its effects on the lipid profile are multifaceted:

- **Inhibition of Adipose Tissue Lipolysis:** Nicotinic acid binds to the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), which is highly expressed in adipocytes.^{[8][9]} Activation of this receptor leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This, in turn, decreases the activity of protein kinase A (PKA) and hormone-sensitive lipase (HSL), resulting in a reduced release of free fatty acids (FFAs) from adipose tissue.^{[4][9]}
- **Reduction of Hepatic Triglyceride Synthesis:** The diminished flux of FFAs to the liver reduces the substrate available for hepatic triglyceride synthesis.^[10] Furthermore, nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.^{[8][11]}
- **Decreased VLDL and LDL Levels:** The reduction in hepatic triglycerides leads to decreased synthesis and secretion of very low-density lipoproteins (VLDL), which are precursors to low-density lipoproteins (LDL).^[11] Consequently, levels of both VLDL-C and LDL-C are lowered.
- **Increased HDL Levels:** The mechanism for raising HDL-C is not fully elucidated but is believed to involve the inhibition of the breakdown of apolipoprotein A-I (ApoA-I), the primary protein component of HDL particles, thereby increasing the circulating half-life of HDL.^{[8][10]}



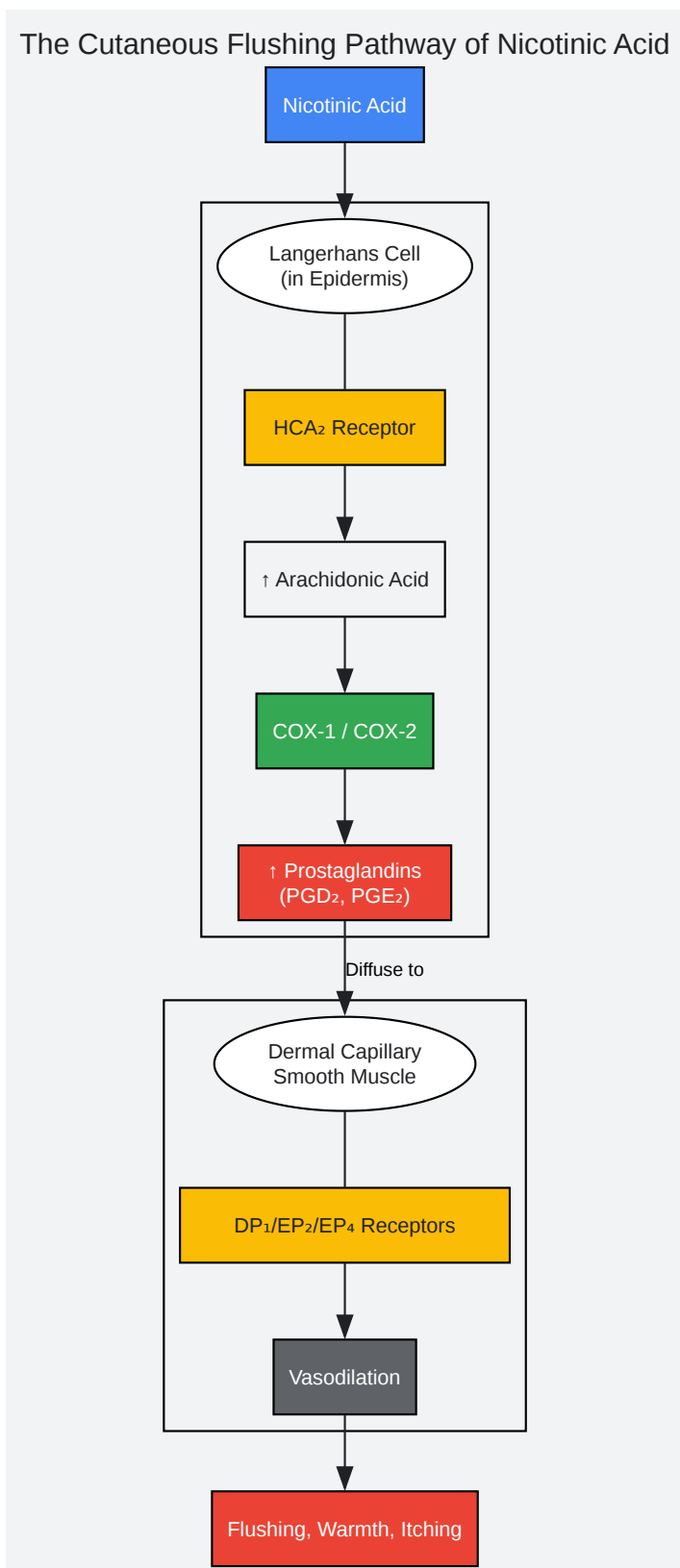
[Click to download full resolution via product page](#)

Caption: Mechanism of Nicotinic Acid in Lipid Metabolism.

Vasodilation and Cutaneous Flushing

A prominent and often treatment-limiting side effect of nicotinic acid is cutaneous vasodilation, or flushing.[4][7] This effect is also mediated by the HCA₂ receptor, but on different cell types within the skin:

- Nicotinic acid activates HCA₂ receptors on Langerhans cells in the epidermis.
- This activation leads to the rapid synthesis and release of prostaglandins, primarily Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).[11]
- These prostaglandins diffuse to dermal capillaries and bind to their respective receptors (DP1, EP2, EP4) on smooth muscle cells, causing vasodilation and the characteristic flushing, warmth, and itching.[4]



[Click to download full resolution via product page](#)

Caption: The Cutaneous Flushing Pathway of Nicotinic Acid.

Pharmacokinetics

The pharmacokinetic profile of nicotinic acid is highly dependent on the formulation, which influences both efficacy and tolerability.[3]

- Absorption: Absorption is rapid and nearly complete, even at high doses, facilitated by sodium-dependent and passive diffusion.[8] Peak plasma concentrations for immediate-release (IR) formulations are reached within 30-60 minutes.[8]
- Metabolism: Nicotinic acid undergoes extensive first-pass metabolism in the liver via two primary pathways[3][10]:
 - Conjugation Pathway: A low-affinity, high-capacity pathway that conjugates nicotinic acid with glycine to form nicotinuric acid (NUA). This pathway is associated with the flushing effect and is favored by immediate-release formulations.[3]
 - Amidation Pathway: A high-affinity, low-capacity pathway that converts nicotinic acid to nicotinamide and subsequently to other metabolites. This pathway is associated with hepatotoxicity and is favored by older, long-acting or sustained-release (SR) formulations. [3]
- Formulations:
 - Immediate-Release (IR): Rapid absorption saturates the amidation pathway, shunting metabolism through the conjugation pathway, leading to high flushing rates.[3]
 - Sustained-Release (SR): Slow absorption allows for metabolism primarily through the amidation pathway, reducing flushing but increasing the risk of hepatotoxicity.[3]
 - Extended-Release (ER): An intermediate dissolution rate balances the two metabolic pathways, offering a more favorable safety profile with reduced flushing compared to IR and lower hepatotoxicity risk compared to SR formulations.[3][6]

Table 1: Comparison of Nicotinic Acid Formulations

Feature	Immediate-Release (IR)	Sustained-Release (SR)	Extended-Release (ER)
Absorption Rate	Fast (Tmax ~30-60 min)[8]	Slow	Intermediate (Tmax ~8-12 h)[8]
Primary Metabolic Pathway	Conjugation[3][10]	Amidation[3][10]	Balanced[3]
Incidence of Flushing	High[3]	Low	Moderate

| Risk of Hepatotoxicity | Low | High[3] | Low to Moderate |

Therapeutic Applications and Clinical Evidence

Dyslipidemia and Cardiovascular Disease

The primary therapeutic use of **sodium nicotinate** is in managing atherogenic dyslipidemia, characterized by elevated LDL-C and triglycerides (TG) and low HDL-C.[12]

Clinical Trial Evidence: Numerous trials have demonstrated the anti-atherosclerotic and cardiovascular benefits of nicotinic acid therapy.

Table 2: Summary of Key Clinical Trials with Nicotinic Acid

Trial Name / Study	Patient Population	Intervention	Key Outcomes
Coronary Drug Project (CDP)[4]	8,341 men with previous myocardial infarction	3g/day IR Niacin	15-year follow-up showed a significant 11% reduction in total mortality.
ARBITER 2 & 3[6][13]	Patients with CAD and low HDL-C on statin therapy	1g/day ER Niacin + Statin	Induced regression of carotid intima-media thickness (cIMT) over 1-2 years.
Oxford Niaspan Study[14]	71 statin-treated patients with low HDL-C	2g/day ER Niacin vs. Placebo	Significant reduction in carotid wall area (-1.64 mm ² vs. placebo, p=0.03); HDL-C increased by 23%, LDL-C decreased by 19%.

| NAUTILUS[6][13] | Patients in a usual-care setting | ER Niacin | Demonstrated beneficial efficacy and tolerability for raising HDL-C. |

Recent Controversies: Despite these positive findings, recent research has raised concerns. A 2024 study in Nature Medicine identified two terminal metabolites of excess niacin, N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), as being associated with an increased risk of major adverse cardiac events.[15][16] The proposed mechanism involves 4PY promoting vascular inflammation.[15] These findings may help explain the "niacin paradox," where the clinical benefits have sometimes been less than expected based on lipid improvements alone, and they suggest that the health effects of high-dose supplementation warrant further investigation.[15][16]

Neurological and Neurodegenerative Disorders

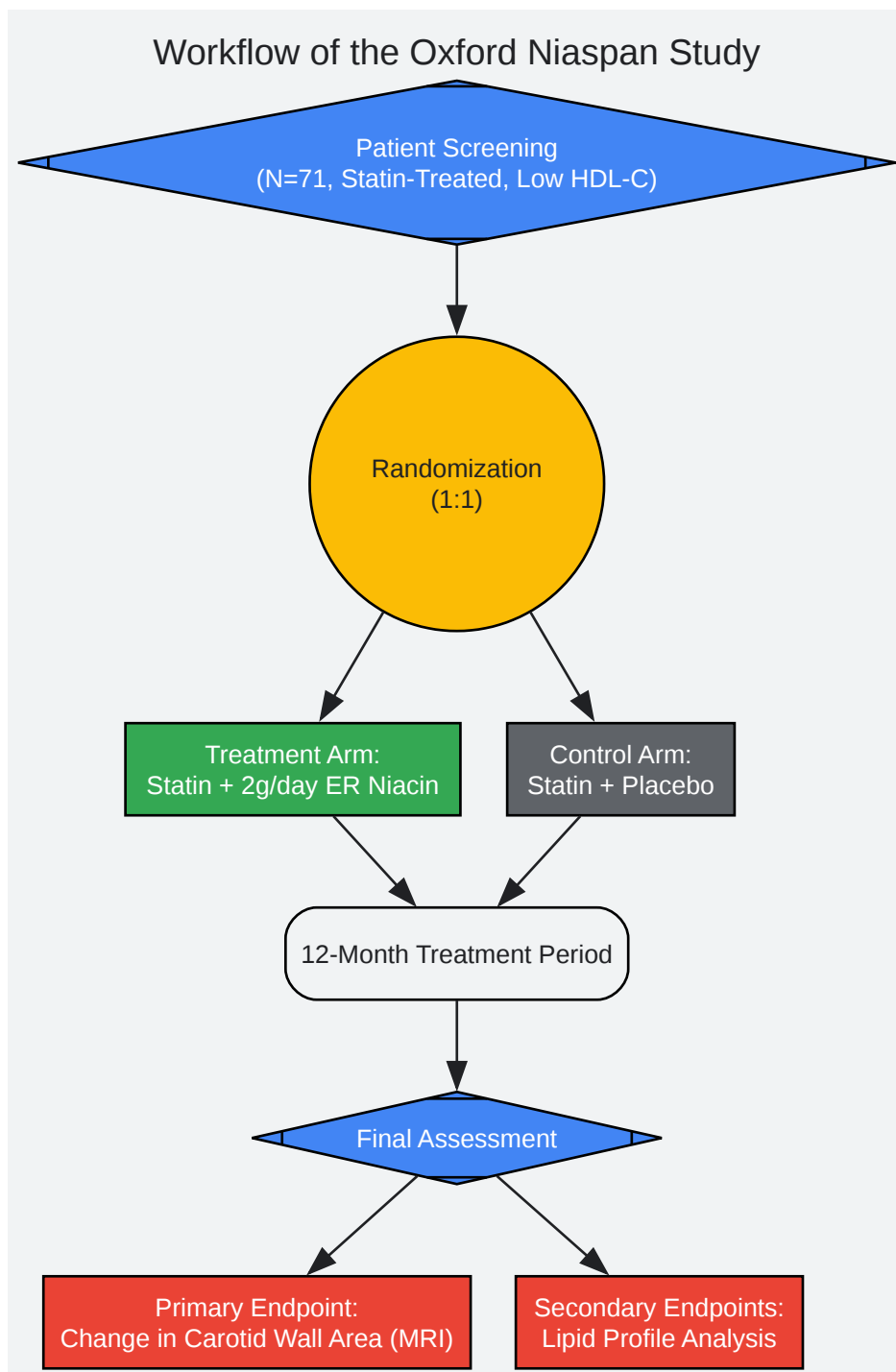
Niacin is essential for neuronal health, and its deficiency is linked to neurological deficits.[5][17] Its derivatives are being explored for several CNS conditions.

- Alzheimer's Disease (AD): Increased dietary niacin intake is correlated with a reduced risk of AD.[18][19] Niacin is hypothesized to limit both amyloid and tau pathologies. A Phase 2a clinical trial is underway to evaluate the penetration of 500mg extended-release niacin into the cerebrospinal fluid and to assess its safety and tolerability in AD patients.[18][19]
- Parkinson's Disease (PD): Nicotinic acid derivatives are being investigated for their neuroprotective potential in PD.[17]
- Other Conditions: The role of nicotinic acid and its derivatives has been considered in headache, psychiatric disorders, and recovery from ischemic injury.[5]

Detailed Experimental Protocols

Protocol: Oxford Niaspan Study (Atherosclerosis Imaging)[14]

- Study Design: A double-blind, randomized, placebo-controlled trial.
- Patient Population: 71 patients on stable statin therapy with low HDL-C (<40 mg/dL) and either type 2 diabetes with coronary heart disease or documented carotid/peripheral atherosclerosis.
- Intervention: Patients were randomized to receive either 2 g/day of modified-release nicotinic acid or a matching placebo, in addition to their standard statin therapy.
- Primary Endpoint: The change in carotid artery wall area over 12 months, quantified by high-resolution, multi-contrast cardiovascular magnetic resonance imaging (MRI).
- Methodology Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow of the Oxford Niaspan Study.

Protocol: Alzheimer's Disease CSF Penetration Study[18][19]

- Study Design: A Phase 2a, randomized, placebo-controlled, blinded clinical trial.
- Patient Population: Individuals aged 60-85 with a diagnosis of mild-moderate Alzheimer's disease.
- Intervention: A single dose of 500 mg extended-release nicotinic acid versus a matching placebo (microcrystalline cellulose).
- Primary Endpoints: To measure and compare nicotinic acid levels in blood and cerebrospinal fluid (CSF) post-administration to demonstrate CNS target engagement.
- Secondary Endpoint: To collect safety and tolerability data for this dose in the study population.
- Methodology: The protocol involves baseline assessment, randomization, administration of the study drug, and subsequent collection of blood and CSF samples to quantify drug concentration via validated analytical methods (e.g., LC-MS/MS).

Safety and Tolerability

The clinical use of **sodium nicotinate** is often limited by its side effect profile.

Table 3: Common and Serious Adverse Effects of Nicotinic Acid

Adverse Effect	Description	Associated Formulation(s)	Management/Mitigation
Cutaneous Flushing	Sensation of warmth, redness, itching, and tingling of the skin, especially the face and upper torso.[1]	Primarily Immediate-Release (IR)	Pre-treatment with aspirin; taking with food; slow dose titration; use of Extended-Release (ER) formulations.
Hepatotoxicity	Elevated liver enzymes (transaminitis), which can progress to severe liver damage in rare cases.	Primarily older Sustained-Release (SR) formulations.[3]	Regular monitoring of liver function tests; use of IR or ER formulations.
Hyperglycemia	Can increase blood glucose levels and may worsen glycemic control in diabetic patients.	All formulations, dose-dependent	Monitoring of blood glucose levels, especially in patients with diabetes.

| Gastrointestinal Distress | Nausea, indigestion, and abdominal discomfort. | All formulations | Taking with food; dose titration. |

Conclusion and Future Directions

Sodium nicotinate, as a source of nicotinic acid, remains a potent therapeutic agent for modulating lipid profiles, particularly for raising HDL-C. Its well-defined mechanisms of action and evidence from numerous clinical trials support its role in reducing atherosclerotic progression. However, its clinical utility is hampered by tolerability issues, primarily flushing, and requires careful selection of formulation.

Future research must focus on several key areas:

- **Resolving the Metabolite Controversy:** The potential link between niacin metabolites (4PY) and increased cardiovascular risk needs urgent clarification to understand the net benefit of

high-dose therapy in the modern era.[15][16]

- Neurological Applications: The ongoing trials in Alzheimer's disease represent a promising new frontier. Further investigation into its neuroprotective mechanisms and efficacy in other CNS disorders is warranted.[18][19]
- Targeted Formulations: Development of novel formulations or co-medications that can maximize the lipid-modifying benefits while minimizing adverse effects remains a key goal for improving patient adherence and outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Page loading... [guidechem.com]
2. CAS 54-86-4: Sodium nicotinate | CymitQuimica [cymitquimica.com]
3. researchgate.net [researchgate.net]
4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
5. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
6. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - PMC [pmc.ncbi.nlm.nih.gov]
7. Niacin-a critical component to the management of atherosclerosis: contemporary management of dyslipidemia to prevent, reduce, or reverse atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
8. Nicotinic acid - Wikipedia [en.wikipedia.org]
9. researchgate.net [researchgate.net]
10. Niacin for dyslipidemia: considerations in product selection - PubMed [pubmed.ncbi.nlm.nih.gov]
11. What is the mechanism of Inositol Nicotinate? [synapse.patsnap.com]

- 12. Niacin and fibrates in atherogenic dyslipidemia: pharmacotherapy to reduce cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of high-dose modified-release nicotinic acid on atherosclerosis and vascular function: a randomized, placebo-controlled, magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How excess niacin may promote cardiovascular disease | National Institutes of Health (NIH) [nih.gov]
- 16. medpagetoday.com [medpagetoday.com]
- 17. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comprehensive Review of the Therapeutic Potential of Sodium Nicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592758#literature-review-on-the-therapeutic-potential-of-sodium-nicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com